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molecular formula C20H29NO2Si B3035012 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol CAS No. 280753-14-2

2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol

Cat. No. B3035012
M. Wt: 343.5 g/mol
InChI Key: HROKRCQNLXKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507509B2

Procedure details

Sodium hydride (55% in dispersion in oil) (1.141 g) was added portion wise to a solution of 2-Amino-2-methyl-propane-1,3-diol (2.50 g) in dry THF (35 ml) at 0° C. The reaction mixture was stirred at R.T. for 55′. tert-Butyldiphenylsilyl chloride (6.54 g) in dry THF (10 ml) were added dropwise at 0° C. and the reaction mixture was stirred for 17 hrs at R.T. The reaction mixture was quenched with water (18 ml) and then, extracted thrice with ethyl ether. The two layers were separated. The organic layer was washed once with water and then, dried over sodium sulphate, filtered and concentrated under reduced pressure to yield 8.94 g of 2-Amino-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propan-1-ol as a crude product (containing minor impurities) which was used in the next step without any further purification.
Quantity
1.141 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]([CH3:9])([CH2:7][OH:8])[CH2:5][OH:6].[Si:10](Cl)([C:23]([CH3:26])([CH3:25])[CH3:24])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1COCC1>[NH2:3][C:4]([CH3:9])([CH2:7][O:8][Si:10]([C:23]([CH3:26])([CH3:25])[CH3:24])([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.141 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(CO)(CO)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.54 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at R.T. for 55′
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 17 hrs at R.T
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (18 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with ethyl ether
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
The organic layer was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CO[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.94 g
YIELD: CALCULATEDPERCENTYIELD 109.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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